molecular formula C6H7ClO3 B6218698 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2751615-37-7

4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B6218698
CAS RN: 2751615-37-7
M. Wt: 162.6
InChI Key:
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Description

4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a chemical compound . It is a solid substance and its IUPAC name is 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid . The CAS Number is 1784145-36-3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include its solid physical form , storage temperature in an inert atmosphere at 2-8°C .

Mechanism of Action

The mechanism of action of 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is not fully understood.

Safety and Hazards

The safety information for 2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, a related compound, includes hazard statements H315-H318-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloroacetic acid", "cyclopentadiene", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "magnesium sulfate", "sodium carbonate", "hydrochloric acid", "sodium nitrite", "acetic acid", "sodium azide", "sodium borohydride", "acetic anhydride", "pyridine", "chloroform", "sodium hydroxide solution" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with 2-chloroacetic acid in the presence of sodium hydroxide to form 4-chloro-2-oxabicyclo[2.1.1]hex-5-ene-3-carboxylic acid.", "Step 2: The product from step 1 is treated with sodium bicarbonate and sodium chloride to form the sodium salt of the carboxylic acid.", "Step 3: The sodium salt is then treated with hydrochloric acid to form the free acid.", "Step 4: The free acid is then reacted with sodium nitrite and acetic acid to form the diazonium salt.", "Step 5: The diazonium salt is then reacted with sodium azide to form the azide.", "Step 6: The azide is then reduced with sodium borohydride to form the amine.", "Step 7: The amine is then acetylated with acetic anhydride and pyridine to form the N-acetyl derivative.", "Step 8: The N-acetyl derivative is then reacted with chloroform and sodium hydroxide solution to form the final product, 4-chloro-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid." ] }

CAS RN

2751615-37-7

Molecular Formula

C6H7ClO3

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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